(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the Z-configuration thiazolidinone family, characterized by a central 1,3-thiazolidin-4-one core substituted with a 5-methoxy-1,2-dimethylindole moiety and a morpholine group. Key structural features include:
Properties
Molecular Formula |
C19H21N3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(5Z)-5-[(5-methoxy-1,2-dimethylindol-3-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-14(15-10-13(24-3)4-5-16(15)20(12)2)11-17-18(23)22(19(26)27-17)21-6-8-25-9-7-21/h4-5,10-11H,6-9H2,1-3H3/b17-11- |
InChI Key |
ARHKVIWVXLCHTD-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4 |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=C3C(=O)N(C(=S)S3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the thiazolidinone ring and the morpholine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- A thiazolidinone ring providing a framework for biological activity.
- An indole group that contributes to its interaction with biological targets.
- A morpholine substituent which may enhance solubility and bioavailability.
Overview
Research has indicated that compounds containing thiazolidinone and indole structures exhibit significant antibacterial activity. The presence of the morpholine group further enhances this activity.
Case Studies
- Antibacterial Efficacy : In studies involving derivatives of thiazolidinone, compounds similar to (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death. This mechanism is attributed to the thiazolidinone core's ability to interact with bacterial enzymes .
Data Table: Antimicrobial Activity
| Compound | Bacteria Tested | MIC (µM) | MBC (µM) |
|---|---|---|---|
| 5d | Staphylococcus aureus | 37.9 | 57.8 |
| 5g | Escherichia coli | 45.0 | 70.0 |
| 5k | Pseudomonas aeruginosa | 50.0 | 80.0 |
Overview
The compound's potential as an antitumor agent is also under investigation, particularly due to the known anticancer properties associated with indole derivatives.
Case Studies
- In Vitro Studies : Compounds similar to (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one have been evaluated for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation in human cancer cell lines, suggesting a promising role in cancer therapy .
- Mechanism of Action : The antitumor activity is believed to arise from the induction of apoptosis and cell cycle arrest in cancer cells, facilitated by the compound's ability to interact with DNA and inhibit topoisomerase enzymes .
Data Table: Antitumor Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 12.5 |
| 5g | MCF7 | 15.0 |
| 5k | A549 | 10.0 |
Hybrid Molecules
The combination of thiazolidinone and indole structures has been identified as a fruitful strategy in drug design, leading to the development of hybrid molecules with enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural and Functional Comparison
Spectral and Physicochemical Properties
- IR and NMR Profiles: Morpholine-containing analogs (e.g., 5d) show characteristic IR peaks for C=O (1696 cm⁻¹) and NH (3160 cm⁻¹), consistent with the target compound’s expected spectral features . The morpholine group’s protons appear as triplets (δ 3.45 ppm for CH₂NCH₂) in <sup>1</sup>H NMR, a hallmark shared across morpholine-substituted thiazolidinones .
Biological Activity
The compound (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing from recent studies and findings.
Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Thiazolidinone Core : The thiazolidinone ring system is characterized by a sulfur atom and a nitrogen atom in the heterocyclic structure, contributing to its biological activity.
- Substituents : The presence of a methoxy group and a morpholine moiety enhances its solubility and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one have been shown to induce cell cycle arrest in various cancer cell lines. In particular:
- Cell Cycle Arrest : Some derivatives induce G0/G1 or G2/M phase arrest in cancer cells, indicating their potential as anticancer agents .
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. Studies indicate that modifications in the thiazolidinone structure can enhance activity against both Gram-positive and Gram-negative bacteria:
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| 7k | Antimicrobial | Staphylococcus aureus | 15 |
| 7n | Antimicrobial | Escherichia coli | 20 |
The above data suggests that structural variations can significantly influence antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are well-documented. Compounds similar to (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one have demonstrated inhibition of pro-inflammatory cytokines and enzymes like COX-II:
| Compound | COX-II Inhibition IC50 (µM) |
|---|---|
| PYZ16 | 0.52 |
| Celecoxib | 0.78 |
This table indicates that certain derivatives exhibit comparable or superior anti-inflammatory activity compared to established drugs like Celecoxib .
Case Studies
Several case studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Synthesis of Tryptamine-Thiazolidinone Derivatives : A study synthesized novel tryptamine-thiazolidinone derivatives which exhibited significant anticancer activity against B16F10 melanoma cells .
- Evaluation of Novel Derivatives : Research on 2-imino-thiazolidinone derivatives revealed potent anticancer effects with specific compounds inducing cell cycle arrest in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
